molecular formula C15H14N2O6S B4021947 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B4021947
M. Wt: 350.3 g/mol
InChI Key: VVAXSHJYEWADGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide derivatives involves the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base under controlled pH conditions. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, which can be further modified by reacting with alkyl/aralkyl halides in a polar aprotic solvent using lithium hydride as a base. The structures of the synthesized compounds are characterized using techniques such as IR, 1H-NMR, and EIMS (Abbasi et al., 2020).

Molecular Structure Analysis The molecular structure of this compound derivatives can be analyzed through spectral data (IR, 1H NMR, EI-MS, and HR-MS), revealing insights into the arrangement of atoms and functional groups within the molecule. This analysis provides a basis for understanding the chemical behavior and reactivity of these compounds (Abbasi et al., 2016).

Chemical Reactions and Properties The chemical reactivity of these derivatives includes their ability to inhibit bacterial biofilms and display cytotoxicity against certain cell lines, indicating potential biomedical applications. The biofilm inhibitory action and cytotoxic effects have been studied, demonstrating specific derivatives' effectiveness against bacterial strains and their relatively mild cytotoxicity (Abbasi et al., 2020).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and boiling points, can be inferred from their molecular structure and synthesis conditions. Although specific details on the physical properties are not directly provided in the referenced studies, understanding the synthesis and molecular structure can give clues to these properties.

Chemical Properties Analysis The chemical properties, including reactivity with various chemical agents, stability under different conditions, and interaction with biological targets, are crucial for potential applications in medicinal chemistry. The studies indicate that these derivatives have the potential for antibacterial activity and lipoxygenase inhibition, suggesting their usefulness in developing new therapeutic agents (Abbasi et al., 2017).

Mechanism of Action

Sulfonamides, like this compound, are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-10-2-4-12(9-13(10)17(18)19)24(20,21)16-11-3-5-14-15(8-11)23-7-6-22-14/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAXSHJYEWADGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.